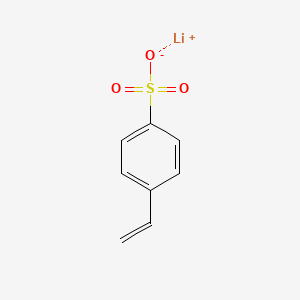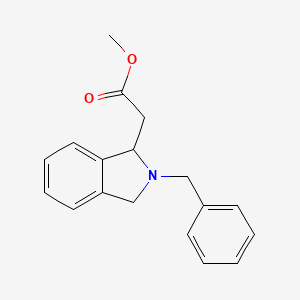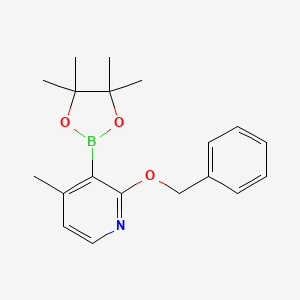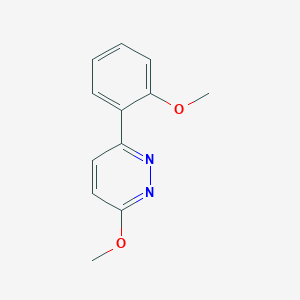![molecular formula C12H18O5 B1507615 Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1006686-08-3](/img/structure/B1507615.png)
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Übersicht
Beschreibung
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS number 1006686-08-3 . It has a molecular weight of 242.27 . The compound is stored in an inert atmosphere and under -20°C . It is a liquid and is shipped in a cold pack .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, a solution of 2M lithium diisopropylamide in THF is added to a -78 °C solution of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate . The resulting solution is stirred at -78 °C . After 1 hour, the cold bath is replaced with an ice bath and the reaction mixture is stirred at 0 °C for 1 hour . In the second stage, the reaction mixture is chilled to -78 °C again and treated with a solution of ethyl formate in THF . The resulting light brown reaction mixture is stirred at -78 °C for 1 hour . The cold bath is removed and saturated aqueous NH4Cl is added dropwise to the mixture . The mixture is stirred at ambient temperature for 30 minutes . The resulting yellow mixture is extracted with EtOAc .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 . The InChI key is MKIVRVCORBPIQI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties . It has a high GI absorption and is BBB permeant . It is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.33 cm/s . Its Log Po/w (iLOGP) is 2.18 . Its water solubility is 8.12 mg/ml; 0.0335 mol/l .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Supramolecular Arrangements
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its derivatives have been studied for their crystal structure and supramolecular arrangements. In a study by Graus et al. (2010), various cyclohexane-5-spirohydantoin derivatives, related to the compound , were synthesized and analyzed for their molecular and crystal structures. The study highlights the influence of substituents on the cyclohexane ring in forming supramolecular arrangements (Graus et al., 2010).
Synthesis and Purity Enhancement for Optical Applications
Kagawa et al. (1994) explored the synthesis, purification, and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a material related to this compound, for use in nonlinear optical devices. Their work demonstrated the material's suitability for applications such as frequency doublers in laser diodes (Kagawa et al., 1994).
Application in Organic Synthesis
Farkas et al. (2015) conducted research on 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, a compound structurally similar to this compound. They focused on its palladium-catalyzed aminocarbonylation to synthesize 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This research demonstrates the compound's potential as a precursor in complex organic synthesis processes (Farkas, Petz, & Kollár, 2015).
Mass Spectrometry and Fragmentation Patterns
Solomons (1982) studied the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, which is closely related to this compound. The study provided insights into the fragmentation patterns of the compound, crucial for understanding its behavior under mass spectrometric analysis (Solomons, 1982).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.18 , which could influence its distribution and bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological variations can also affect the compound’s action.
Biochemische Analyse
Biochemical Properties
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be used in the preparation of metalloproteinase inhibitors and benzimidazole derivatives, which are therapeutic agents . The nature of these interactions often involves the formation of stable complexes, which can inhibit or modulate the activity of target enzymes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a modulator of TRPM8 receptors, which are involved in cellular signaling . This modulation can lead to changes in cellular responses and metabolic activities, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being kept in a freezer . Long-term studies have shown that its effects on cellular function can persist, making it a valuable tool for extended research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects or toxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within cells, making it a valuable tool for studying subcellular processes.
Eigenschaften
IUPAC Name |
ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIVRVCORBPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730894 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006686-08-3 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)






![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)
![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)
